Cas no 1499328-33-4 (Cyclohexanol, 1-(2-aminoethyl)-3-ethyl-)

Cyclohexanol, 1-(2-aminoethyl)-3-ethyl- 化学的及び物理的性質
名前と識別子
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- Cyclohexanol, 1-(2-aminoethyl)-3-ethyl-
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- インチ: 1S/C10H21NO/c1-2-9-4-3-5-10(12,8-9)6-7-11/h9,12H,2-8,11H2,1H3
- InChIKey: ZABWLSHTBDCACK-UHFFFAOYSA-N
- SMILES: C1(CCN)(O)CCCC(CC)C1
Cyclohexanol, 1-(2-aminoethyl)-3-ethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070499-1g |
1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol |
1499328-33-4 | 95% | 1g |
¥4494.0 | 2023-04-10 | |
Enamine | EN300-682992-1.0g |
1-(2-aminoethyl)-3-ethylcyclohexan-1-ol |
1499328-33-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-682992-0.05g |
1-(2-aminoethyl)-3-ethylcyclohexan-1-ol |
1499328-33-4 | 0.05g |
$768.0 | 2023-03-10 | ||
Enamine | EN300-682992-10.0g |
1-(2-aminoethyl)-3-ethylcyclohexan-1-ol |
1499328-33-4 | 10.0g |
$3929.0 | 2023-03-10 | ||
Enamine | EN300-682992-0.5g |
1-(2-aminoethyl)-3-ethylcyclohexan-1-ol |
1499328-33-4 | 0.5g |
$877.0 | 2023-03-10 | ||
Enamine | EN300-682992-5.0g |
1-(2-aminoethyl)-3-ethylcyclohexan-1-ol |
1499328-33-4 | 5.0g |
$2650.0 | 2023-03-10 | ||
Enamine | EN300-682992-2.5g |
1-(2-aminoethyl)-3-ethylcyclohexan-1-ol |
1499328-33-4 | 2.5g |
$1791.0 | 2023-03-10 | ||
Enamine | EN300-682992-0.25g |
1-(2-aminoethyl)-3-ethylcyclohexan-1-ol |
1499328-33-4 | 0.25g |
$840.0 | 2023-03-10 | ||
Enamine | EN300-682992-0.1g |
1-(2-aminoethyl)-3-ethylcyclohexan-1-ol |
1499328-33-4 | 0.1g |
$804.0 | 2023-03-10 |
Cyclohexanol, 1-(2-aminoethyl)-3-ethyl- 関連文献
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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7. Book reviews
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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9. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
Cyclohexanol, 1-(2-aminoethyl)-3-ethyl-に関する追加情報
Cyclohexanol, 1-(2-aminoethyl)-3-ethyl-
Cyclohexanol, 1-(2-aminoethyl)-3-ethyl- (CAS No: 1499328-33-4) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, also referred to as N-(cyclohexylmethyl)ethanamine, is a derivative of cyclohexanol with an aminoethyl and ethyl substituent. Its unique structure makes it an interesting subject for both academic research and industrial applications.
The molecular structure of Cyclohexanol, 1-(2-aminoethyl)-3-ethyl- consists of a cyclohexane ring with hydroxyl (-OH), aminoethyl (-CH₂CH₂NH₂), and ethyl (-CH₂CH₃) groups attached at specific positions. This arrangement imparts the compound with distinct chemical properties, including moderate polarity and the ability to form hydrogen bonds. These characteristics make it suitable for use in reactions involving nucleophilic substitution, addition, and condensation.
Recent advancements in synthetic chemistry have highlighted the potential of Cyclohexanol, 1-(2-aminoethyl)-3-ethyl- as a key intermediate in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to synthesize novel anti-inflammatory agents and antioxidants. Its ability to act as a chelating agent has also been explored in the development of metal complexes with applications in catalysis and drug delivery systems.
In the field of materials science, Cyclohexanol, 1-(2-aminoethyl)-3-ethyl- has been employed as a precursor for the synthesis of polymeric materials with tailored mechanical and thermal properties. By incorporating this compound into polymer networks, scientists have achieved enhanced flexibility and durability in materials used for biomedical devices and advanced composites.
The synthesis of Cyclohexanol, 1-(2-aminoethyl)-3-ethyl- typically involves multi-step reactions starting from cyclohexanol or its derivatives. Recent studies have focused on optimizing these synthesis pathways to improve yield and reduce environmental impact. For example, green chemistry approaches such as catalytic hydrogenation and enzymatic transformations have been successfully applied to streamline the production process.
One of the most promising areas of research involving Cyclohexanol, 1-(2-aminoethyl)-3-ethyl- is its application in drug discovery. Its ability to act as a scaffold for bioactive molecules has led to its use in designing compounds targeting various diseases, including cancer and neurodegenerative disorders. Researchers have reported that derivatives of this compound exhibit potent inhibitory activity against enzymes involved in disease progression.
Furthermore, Cyclohexanol, 1-(2-aminoethyl)-3-ethyl- has been investigated for its potential in sustainable chemistry. Its use as a building block for biodegradable polymers and eco-friendly surfactants has gained traction due to increasing concerns over environmental pollution and resource depletion.
In conclusion, Cyclohexanol, 1-(2-aminoethyl)-3-ethyl- (CAS No: 1499328-33-4) is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its unique chemical properties, combined with recent advancements in synthetic methods and material science, position it as a valuable tool for addressing contemporary challenges in health care, environmental sustainability, and industrial innovation.
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